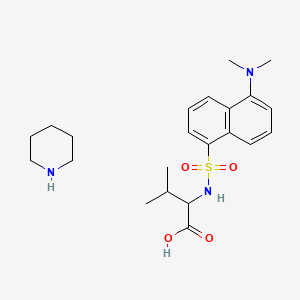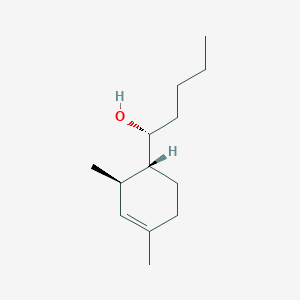
alpha-Butyl-2,4-dimethyl-3-cyclohexene-1-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Butyl-2,4-dimethyl-3-cyclohexene-1-methanol is an organic compound with the molecular formula C13H24O. It is a secondary alcohol with a cyclohexene ring structure, characterized by the presence of butyl and dimethyl substituents. This compound is known for its unique chemical properties and applications in various industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Butyl-2,4-dimethyl-3-cyclohexene-1-methanol typically involves the alkylation of 2,4-dimethyl-3-cyclohexene-1-methanol with butyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Alpha-Butyl-2,4-dimethyl-3-cyclohexene-1-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
Alpha-Butyl-2,4-dimethyl-3-cyclohexene-1-methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of alpha-Butyl-2,4-dimethyl-3-cyclohexene-1-methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic cyclohexene ring can interact with lipid membranes, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Alpha-Butyl-2,4-dimethyl-3-cyclohexene-1-methanol can be compared with similar compounds such as:
Alpha-Terpineol: Another cyclohexene derivative with a hydroxyl group, known for its use in fragrances and flavors.
2,4-Dimethyl-3-cyclohexene-1-methanol: Lacks the butyl substituent, resulting in different chemical and physical properties.
3-Cyclohexene-1-methanol: A simpler structure without the dimethyl and butyl groups, used in various chemical applications.
This compound is unique due to its specific substituents, which confer distinct chemical properties and applications compared to its analogs.
Properties
CAS No. |
71477-78-6 |
|---|---|
Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
(1R)-1-[(1R,2R)-2,4-dimethylcyclohex-3-en-1-yl]pentan-1-ol |
InChI |
InChI=1S/C13H24O/c1-4-5-6-13(14)12-8-7-10(2)9-11(12)3/h9,11-14H,4-8H2,1-3H3/t11-,12-,13-/m1/s1 |
InChI Key |
AIUPLWNFVHFDRR-JHJVBQTASA-N |
Isomeric SMILES |
CCCC[C@H]([C@@H]1CCC(=C[C@H]1C)C)O |
Canonical SMILES |
CCCCC(C1CCC(=CC1C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


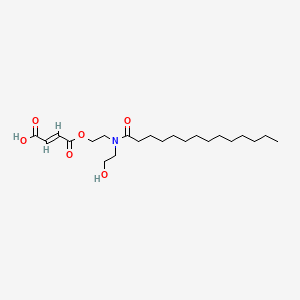
![13-oxa-3,23-dithiahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(16),2(10),4(9),11,14,17,19,21-octaene-5,7-dione](/img/structure/B12690087.png)
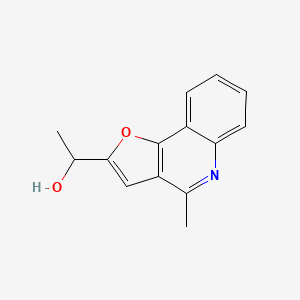
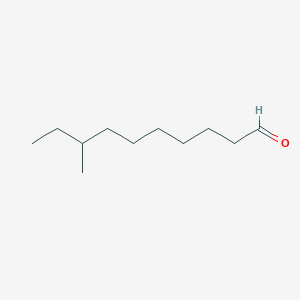
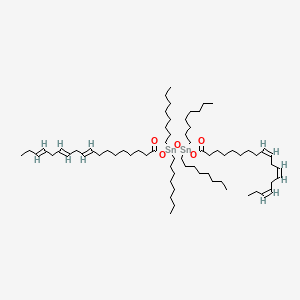
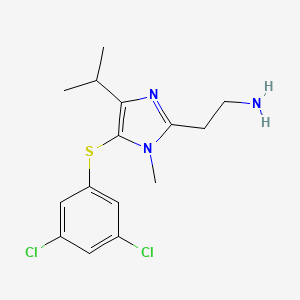
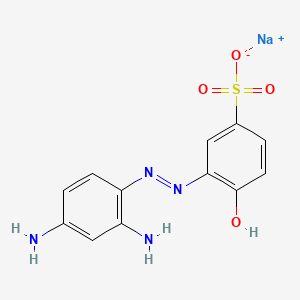
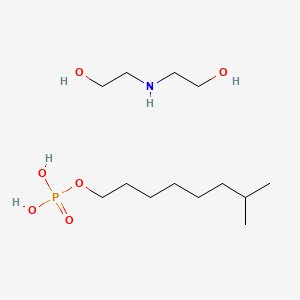


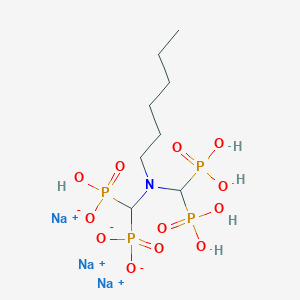
![2,8-dinitro-[1]benzofuro[6,5-e][1]benzofuran](/img/structure/B12690157.png)

